3-Ethynyl-5-fluoroaniline
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Overview
Description
3-Ethynyl-5-fluoroaniline: is an organic compound with the molecular formula C8H6FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an ethynyl group at the 3-position and a fluorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-5-fluoroaniline typically involves the use of 3-bromo-4-fluoronitrobenzene as a starting material. The process includes a series of reactions such as:
Reduction: The nitro group is reduced to an amine group.
Sonogashira Coupling: The bromo group is replaced by an ethynyl group using palladium-catalyzed Sonogashira coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and streamlined purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-5-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The ethynyl and fluoro groups can participate in nucleophilic substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Base: Such as potassium carbonate (K2CO3) in Sonogashira coupling.
Solvents: Commonly used solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds.
Scientific Research Applications
Chemistry: 3-Ethynyl-5-fluoroaniline is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: Research into its biological activity is ongoing, with potential applications in drug discovery and development. Its unique structure may interact with biological targets in novel ways.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Ethynyl-5-fluoroaniline exerts its effects is related to its ability to participate in various chemical reactions. The ethynyl group can act as a nucleophile or electrophile, depending on the reaction conditions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
3-Ethynyl-4-fluoroaniline: Similar structure but with the fluorine atom at the 4-position.
3-Ethynyl-2-fluoroaniline: Fluorine atom at the 2-position.
Uniqueness: 3-Ethynyl-5-fluoroaniline is unique due to the specific positioning of the ethynyl and fluoro groups, which can result in distinct chemical and physical properties compared to its isomers. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.
Properties
IUPAC Name |
3-ethynyl-5-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPUWHALCNKOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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